

## CHK-336 and Hepatic Oxalate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the overproduction of oxalate in the liver, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[1][2] The final, committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase (LDH).[1][2] CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), developed by Chinook Therapeutics (now part of Novartis).[3] By specifically inhibiting LDHA in the liver, CHK-336 represents a promising therapeutic strategy for all forms of primary hyperoxaluria and other conditions driven by excess oxalate production. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to CHK-336.

# Introduction to Hepatic Oxalate Synthesis and Primary Hyperoxalurias

Hepatic oxalate synthesis is a metabolic process that can lead to the formation of insoluble calcium oxalate crystals when oxalate is overproduced. In primary hyperoxalurias, genetic defects in enzymes responsible for glyoxylate metabolism lead to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase.[1][2] There are three



main types of primary hyperoxaluria (PH1, PH2, and PH3), each caused by a deficiency in a different enzyme. The overproduction of oxalate in all three types, however, converges at the final step catalyzed by LDHA. This makes LDHA an attractive therapeutic target for a pan-PH treatment.

## CHK-336: Mechanism of Action

**CHK-336** is a potent and selective inhibitor of the LDHA isoenzyme.[4] Its mechanism of action is centered on the competitive inhibition of LDHA in hepatocytes, thereby blocking the conversion of glyoxylate to oxalate. A key feature of **CHK-336** is its liver-targeted distribution, which is mediated by organic anion transporting polypeptides (OATPs).[3][5] This targeted delivery is designed to maximize the therapeutic effect in the liver, the primary site of oxalate overproduction in PH, while minimizing potential systemic side effects.

## Signaling Pathway of Hepatic Oxalate Production and CHK-336 Intervention



Click to download full resolution via product page

Caption: Hepatic oxalate synthesis pathway and the inhibitory action of CHK-336 on LDHA.

## **Quantitative Data**



The following tables summarize the key quantitative data available for **CHK-336** from in vitro, preclinical, and clinical studies.

**Table 1: In Vitro Efficacy of CHK-336** 

| Assay Type          | Target | Species       | IC50      | Reference |
|---------------------|--------|---------------|-----------|-----------|
| Enzyme Assay        | LDH    | Human         | 0.4 nM    | [6]       |
| Hepatocyte<br>Assay | LDH    | Not Specified | 80-142 nM | [6]       |

Table 2: Preclinical In Vivo Efficacy of CHK-336

| Animal Model                     | Description    | Treatment                                   | Key Findings                                                                                                      | Reference |
|----------------------------------|----------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| PH1 Mouse<br>Model               | Agxt knockout  | Low, once-daily<br>oral doses of<br>CHK-336 | Robust and dose-dependent reductions in urinary oxalate to the normal range.                                      | [5]       |
| PH2 Mouse<br>Model               | Grhpr knockout | Seven days of<br>CHK-336<br>treatment       | Statistically significant reduction in urinary oxalate.                                                           | [1][5]    |
| Rat<br>Pharmacodynam<br>ic Model | Not applicable | Dose-dependent<br>CHK-336                   | Inhibition of the conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate. | [5]       |

# Table 3: Phase 1 Clinical Trial of CHK-336 in Healthy Volunteers (NCT05367661)



| Study<br>Design                     | Population                | Dosing                                                            | Safety and<br>Tolerability                                                                                                                                             | Pharmacod<br>ynamics                                                                                                            | Reference  |
|-------------------------------------|---------------------------|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------|
| Single<br>Ascending<br>Dose (SAD)   | 104 Healthy<br>Volunteers | Single doses<br>from 15 mg to<br>500 mg                           | Generally<br>well-tolerated<br>up to 500 mg.                                                                                                                           | Maximal inhibition of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate conversion at 60-125 mg. | [7][8]     |
| Multiple<br>Ascending<br>Dose (MAD) | 104 Healthy<br>Volunteers | Multiple daily<br>doses from<br>30 mg to 500<br>mg for 14<br>days | Generally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred in one volunteer at the 125 mg dose, leading to a pause in the study. | Not specified.                                                                                                                  | [7][9][10] |

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the evaluation of CHK-336.

## **In Vitro LDH Inhibition Assay**

This protocol describes a general method for determining the inhibitory activity of a compound against LDH, based on the colorimetric measurement of formazan production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CHK-336** against LDH.



#### Materials:

- Recombinant human LDHA
- CHK-336
- LDH substrate solution containing:
  - Lithium lactate (5 x 10<sup>-2</sup> mol/L)
  - Iodonitrotetrazolium chloride (INT) (6.6 x 10<sup>-4</sup> mol/L)
  - Phenazine methosulfate (PMS) (2.8 x 10<sup>-4</sup> mol/L)
  - Nicotinamide adenine dinucleotide (NAD+) (1.3 x 10<sup>-3</sup> mol/L)
  - Tris-HCl buffer (0.2 mol/L, pH 8.2)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 490 nm

#### Procedure:

- Prepare serial dilutions of CHK-336 in the assay buffer.
- In a 96-well plate, add the LDH enzyme solution to each well.
- Add the different concentrations of CHK-336 to the respective wells. Include a control group with no inhibitor.
- Pre-incubate the plate at room temperature for a specified period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the LDH substrate solution to all wells.
- Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.
- Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).



- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Calculate the percentage of LDH inhibition for each CHK-336 concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the **CHK-336** concentration and determine the IC50 value using a suitable curve-fitting software.

**Experimental Workflow for In Vitro LDH Inhibition Assay** 





Click to download full resolution via product page

Caption: Workflow for determining the in vitro inhibitory activity of CHK-336 against LDH.



## In Vivo Studies in Mouse Models of Primary Hyperoxaluria

This protocol outlines a general procedure for evaluating the efficacy of **CHK-336** in reducing urinary oxalate excretion in mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout).

Objective: To assess the in vivo efficacy of **CHK-336** in reducing urinary oxalate levels in mouse models of primary hyperoxaluria.

#### Materials:

- Agxt knockout (PH1) and Grhpr knockout (PH2) mice
- CHK-336 formulated for oral administration
- Metabolic cages for urine collection
- Gas chromatograph-mass spectrometer (GC-MS)
- Reagents for oxalate derivatization

#### Procedure:

- Acclimatize the knockout mice to metabolic cages.
- Collect 24-hour baseline urine samples from all mice.
- Divide the mice into treatment and vehicle control groups.
- Administer CHK-336 orally to the treatment group at various dose levels once daily for a specified period (e.g., 7 days or longer). The control group receives the vehicle.
- Collect 24-hour urine samples at specified time points during the treatment period.
- Measure the volume of urine collected from each mouse.
- Analyze the urinary oxalate concentration using a validated GC-MS method. This typically involves:



- Acidification of the urine sample.
- Extraction of oxalate.
- Derivatization of oxalate to a volatile ester (e.g., with acidic methanol).
- Injection of the derivatized sample into the GC-MS for separation and quantification.
- Calculate the total 24-hour urinary oxalate excretion for each mouse.
- Compare the urinary oxalate excretion in the CHK-336 treated groups to the vehicle control
  group and to their baseline levels.

## <sup>13</sup>C<sub>2</sub>-Glycolate Tracer Pharmacodynamic Model

This protocol describes the use of a stable isotope tracer to demonstrate the target engagement of **CHK-336** in vivo.

Objective: To confirm that **CHK-336** inhibits the LDH-mediated conversion of glyoxylate to oxalate in vivo.

#### Materials:

- Animal model (e.g., rats) or human volunteers
- CHK-336
- 13C2-labeled glycolate (stable isotope tracer)
- Metabolic cages for urine collection (for animal studies)
- Gas chromatograph-mass spectrometer (GC-MS) capable of distinguishing between <sup>12</sup>Coxalate and <sup>13</sup>C<sub>2</sub>-oxalate

#### Procedure:

- Administer a single oral dose of <sup>13</sup>C<sub>2</sub>-glycolate to the subjects at baseline.
- Collect urine over a specified period (e.g., 24 hours).



- Analyze the baseline urinary excretion of <sup>13</sup>C<sub>2</sub>-oxalate using GC-MS.
- Administer CHK-336 at various dose levels.
- After a specified time following CHK-336 administration, administer a second oral dose of <sup>13</sup>C<sub>2</sub>-glycolate.
- Collect urine again over the same specified period.
- Analyze the post-treatment urinary excretion of <sup>13</sup>C<sub>2</sub>-oxalate using GC-MS.
- Calculate the percentage of inhibition of the conversion of <sup>13</sup>C<sub>2</sub>-glycolate to <sup>13</sup>C<sub>2</sub>-oxalate by comparing the post-treatment excretion to the baseline excretion.

## Logical Relationship of the <sup>13</sup>C<sub>2</sub>-Glycolate Tracer Study



Click to download full resolution via product page

Caption: Logical flow of the <sup>13</sup>C<sub>2</sub>-glycolate tracer study to demonstrate **CHK-336** target engagement.



### Conclusion

**CHK-336** is a promising, first-in-class, oral, liver-targeted LDHA inhibitor with the potential to treat all forms of primary hyperoxaluria. Preclinical data have demonstrated its potent and selective inhibition of LDH, leading to significant reductions in urinary oxalate in animal models of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-mechanism, showing that **CHK-336** effectively blocks hepatic oxalate production. While the clinical development of **CHK-336** was paused due to a serious adverse event, its innovative approach to treating hyperoxaluria by targeting the final common pathway of oxalate synthesis remains a significant advancement in the field. Further investigation will be crucial to fully understand the therapeutic potential and safety profile of **CHK-336**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sec.gov [sec.gov]
- 4. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 Trial in Patients with IgA Nephropathy (IgAN) and CHK-336 Preclinical Efficacy Data at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 5. American Society of Nephrology | Kidney Week Abstract Details (2022) [asn-online.org]
- 6. American Society of Nephrology | Kidney Week Abstract Details (2020) [asn-online.org]
- 7. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 8. Development of a reference method for determining urinary oxalate by means of isotope dilution-mass spectrometry (ID-MS) and its usefulness in testing existing assays for urinary oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcitynews.com [medcitynews.com]



- 10. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [CHK-336 and Hepatic Oxalate Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-and-hepatic-oxalate-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com